7-(トリフルオロメチル)キノリン

概要

説明

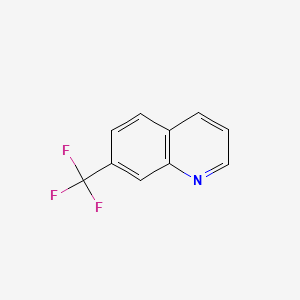

7-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 7th position of the quinoline ring.

科学的研究の応用

7-(Trifluoromethyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is investigated for its potential as an enzyme inhibitor and its role in biological pathways.

Medicine: It has shown promise in the development of antimalarial and antineoplastic drugs.

Industry: The compound is used in the production of liquid crystals and as a component in organic light-emitting devices

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, trifluoromethyl-substituted quinolines can be prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- or 1,8-diaminonaphthalene through a twofold pyridoannelation sequence . This transformation does not require additional reagents and can be performed under mild thermal conditions.

Industrial Production Methods: Industrial production methods for 7-(Trifluoromethyl)quinoline often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

化学反応の分析

Types of Reactions: 7-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution often involves reagents like sodium methoxide in liquid ammonia.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

作用機序

The mechanism of action of 7-(Trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in medicinal applications .

類似化合物との比較

7-Fluoroquinoline: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.

6-Trifluoromethylquinoline: Another trifluoromethyl-substituted quinoline but with the group at the 6th position.

5,7-Difluoroquinoline: Contains two fluorine atoms at the 5th and 7th positions.

Uniqueness: 7-(Trifluoromethyl)quinoline is unique due to the presence of the trifluoromethyl group at the 7th position, which significantly alters its chemical properties and reactivity compared to other fluorinated quinolines. This unique substitution pattern enhances its potential in various applications, particularly in medicinal chemistry and materials science .

生物活性

7-(Trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antimalarial, anticancer, and analgesic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The trifluoromethyl group attached to the quinoline core enhances the lipophilicity and bioactivity of the compound. This modification allows for better membrane permeability and interaction with biological targets.

Antibacterial Activity

Research has demonstrated that 7-(trifluoromethyl)quinoline derivatives exhibit potent antibacterial properties. A study synthesized several quinoline hybrids, revealing that compounds with the trifluoromethyl substitution displayed improved activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The minimal inhibitory concentrations (MIC) for some derivatives were as low as 6.25 μg/mL, indicating strong antimicrobial potential .

Table 1: Antibacterial Activity of 7-(Trifluoromethyl)quinoline Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 7a | 6.25 | Mycobacterium smegmatis |

| 9c | 6.25 | Pseudomonas aeruginosa |

| 6d | 12.5 | Candida albicans |

| 6e | 12.5 | Penicillium chrysogenum |

Antimalarial Activity

The antimalarial efficacy of 7-(trifluoromethyl)quinoline has been evaluated against Plasmodium falciparum. Compounds derived from this scaffold demonstrated significant activity in vitro, particularly against chloroquine-resistant strains . Notably, compound 7g showed an excellent IC90 value, indicating its potential as a lead candidate for further development.

Table 2: In Vitro Antimalarial Activity of Selected Compounds

| Compound | Strain | IC90 (nM) |

|---|---|---|

| 7g | K1 (CQ-R) | <10 |

| 7a | 3D7 (CQ-S) | <50 |

| 7b | K1 (CQ-R) | <20 |

Anticancer Activity

The anticancer properties of quinoline derivatives have garnered attention due to their ability to inhibit cancer cell proliferation. A study found that quinoline-derived trifluoromethyl alcohols were effective growth inhibitors in zebrafish embryo models, showcasing their potential as anticancer agents . Furthermore, specific derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer), with some compounds showing significant inhibition of Hsp90 and Her2 client proteins .

Table 3: Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Trifluoro-1 | MCF-7 | 5.0 |

| Trifluoro-2 | DU145 | 4.5 |

| Trifluoro-3 | A549 | 6.2 |

Analgesic Activity

Recent investigations into the analgesic properties of quinoline derivatives have shown promising results. Compounds derived from α-trifluoromethylated alcohols exhibited significant pain relief in zebrafish models, indicating their potential for treating pain without high toxicity . These compounds were found to block sodium channels, reducing inflammatory signals associated with pain .

Case Studies and Research Findings

- Antitubercular Activity : Quinoline derivatives have been synthesized that show superior antitubercular activity compared to standard treatments like rifampicin and isoniazid .

- Zebrafish Model Studies : The use of zebrafish embryos has provided insights into the toxicity and biological effects of various quinoline derivatives, highlighting their potential therapeutic applications while assessing safety profiles .

- Mechanism of Action : Studies suggest that the mechanism behind the biological activity of these compounds may involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways .

特性

IUPAC Name |

7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMSEFHVUYEEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332685 | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325-14-4 | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-(trifluoromethyl)quinoline an attractive scaffold in medicinal chemistry?

A1: The 7-(trifluoromethyl)quinoline moiety appears in various bioactive molecules, including those with antimalarial and anticancer activities [, ]. Its presence often enhances potency and selectivity for specific targets, likely due to its influence on electronic properties and molecular interactions.

Q2: How do structural modifications of 7-(trifluoromethyl)quinoline derivatives impact their biological activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding how modifications impact a drug candidate's efficacy. For example, the introduction of a trifluoromethyl group at the 7-position of the quinoline ring significantly enhanced the anodic alpha-fluorination of certain sulfides []. Furthermore, research on 3,5,7-trisubstituted quinolines revealed that specific substitutions at these positions led to potent c-Met kinase inhibitors with nanomolar IC50 values []. These findings demonstrate the significant impact of substituent selection on biological activity.

Q3: Can you provide an example of a 7-(trifluoromethyl)quinoline derivative with promising anticancer activity?

A3: SOMG-833, a 3,5,7-trisubstituted quinoline derivative containing a 7-(trifluoromethyl) group, demonstrated potent and selective c-MET inhibitory activity []. This compound effectively blocked c-MET–dependent neoplastic effects in vitro and showed significant antitumor activity in vivo in various xenograft models.

Q4: What is the significance of the reported crystal structures of 7-(trifluoromethyl)quinoline derivatives?

A4: Understanding the three-dimensional arrangement of atoms within a molecule is essential for drug design. The crystal structure of 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline revealed key structural features, including the conformation of the piperazine ring and the dihedral angles between the quinoline ring and other aromatic systems []. This information can be used to rationalize observed biological activity and guide further optimization efforts.

Q5: What synthetic strategies are commonly employed to prepare 7-(trifluoromethyl)quinoline derivatives?

A5: Researchers have developed various methods for synthesizing these compounds. One example involves the addition of nitroalkanes to ortho-halonitrobenzenes, leading to the formation of 4-chloro-7-(trifluoromethyl)quinoline [, ]. This approach highlights the versatility of chemical synthesis in accessing diverse 7-(trifluoromethyl)quinoline derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。